molecular formula C15H23N3O3 B1403050 (6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester CAS No. 1203486-73-0

(6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester

Cat. No. B1403050
M. Wt: 293.36 g/mol
InChI Key: SNOHLBADIHTQQJ-UHFFFAOYSA-N
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Description

“(6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester” is a compound that is mentioned in a patent application by GALAPAGOS NV . The patent application relates to novel compounds that antagonize GPR84, a G-protein-coupled receptor involved in inflammatory conditions . The compounds are used in methods for the prevention and/or treatment of inflammatory conditions such as inflammatory bowel diseases (IBD), rheumatoid arthritis, vasculitis, lung diseases (e.g., chronic obstructive pulmonary disease (COPD) and lung interstitial diseases (e.g., idiopathic pulmonary fibrosis (IPF))), neuroinflammatory conditions, infectious diseases, autoimmune diseases, endocrine and/or metabolic diseases, and/or diseases involving impairment of immune cell functions .


Molecular Structure Analysis

The molecular structure of the compound is described in the patent application . The compound is part of a larger family of compounds described by a general formula, with specific groups and substituents defined .

Scientific Research Applications

Novel Protecting Group Development

The development of new protecting groups in organic synthesis is a key application area. For example, the use of 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group as a novel safety-catch amine protection method illustrates the importance of similar structures in synthetic chemistry. This group can be activated and cleaved under mild conditions, demonstrating the utility of related chemical structures in the development of efficient synthetic pathways (Surprenant & Lubell, 2006).

Synthesis of Alpha-Amidoalkylated Compounds

Another application is the α-amidoalkylation of ambident nucleophiles, where compounds like tert-butyl esters and N,N-disubstituted amides of carboxylic acids are involved. This process is significant in the synthesis of complex organic molecules, highlighting the role of similar compounds in advanced organic synthesis (Dobrev, Benin, & Nechev, 1992).

Antimicrobial and Antiurease Activities

In the field of medicinal chemistry, compounds like 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide, derived from similar chemical structures, have been investigated for their antimicrobial and antiurease activities. These studies are crucial for the discovery of new therapeutic agents, especially for resistant microbial strains (Bektaş et al., 2012).

Enhancement of Transdermal Drug Delivery

The modification of hexanoic acid with tertiary amino groups, including morpholine derivatives, has been studied for their potential as transdermal permeation enhancers. This application is critical in the development of effective transdermal drug delivery systems, which can significantly improve patient compliance and drug efficacy (Farsa, Doležal, & Hrabálek, 2010).

Synthesis of Condensed Pyridin-2(1H)-one Derivatives

In organic chemistry, the synthesis of condensed pyridin-2(1H)-one and pyrimidine derivatives involves steps like Thorpe-Zieler cyclization, where compounds related to (6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester play a significant role. These synthesis methods are essential for creating complex heterocyclic compounds that have various applications in chemistry and pharmacology (Soliman, Khodairy, & Ahmed, 2003).

properties

IUPAC Name

tert-butyl N-[6-(morpholin-4-ylmethyl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)17-12-4-5-13(16-10-12)11-18-6-8-20-9-7-18/h4-5,10H,6-9,11H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOHLBADIHTQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester

Synthesis routes and methods

Procedure details

A mixture containing (5-(tert-butoxycarbonylamino)pyridin-2-yl)methyl methanesulfonate (114; 1.70 g), morpholine (48; 1.0 g, 11.3 mmol) and K2CO3 (2.30 g, 16.9 mmol) in acetonitrile (30 mL) was stirred at room temperature for 12 h. Water (30 mL) was added and the mixture was extracted with ethyl acetate (3×30 mL). The combined organic layers were dried (MgSO4) and concentrated under reduced pressure. The resulting residue was purified by chromatography (petroleum ether:ethyl acetate=1:1 to 1:3) to afford tert-butyl 6-(morpholinomethyl)pyridin-3-ylcarbamate 115 (1.20 g, 71% for two steps).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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